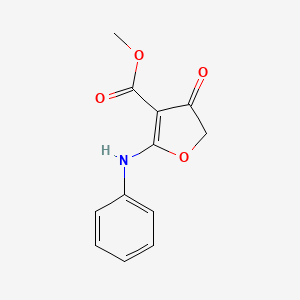
6-hydroxy-N,1-dimethylindole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-hydroxy-N,1-dimethylindole-3-carboxamide is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and biology .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-N,1-dimethylindole-3-carboxamide typically involves the functionalization of the indole ring. One common method is the Larock heteroannulation, which uses palladium(II) acetate and potassium carbonate as catalysts . Another approach involves the reduction of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature, leading to the formation of indoles .
Industrial Production Methods
Industrial production of indole derivatives often employs large-scale synthesis techniques, such as continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
6-hydroxy-N,1-dimethylindole-3-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using titanium(III) chloride solution.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Water radical cations in microdroplets.
Reduction: Aqueous titanium(III) chloride solution.
Substitution: Various electrophiles under mild conditions.
Major Products Formed
The major products formed from these reactions include quaternary ammonium cations, reduced indole derivatives, and substituted indole compounds .
科学的研究の応用
6-hydroxy-N,1-dimethylindole-3-carboxamide has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing other biologically active indole derivatives.
Biology: Investigated for its role in cell signaling and interaction with various biological receptors.
Medicine: Explored for its potential antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and as a flavor and fragrance agent.
作用機序
The mechanism of action of 6-hydroxy-N,1-dimethylindole-3-carboxamide involves its interaction with various enzymes and proteins. The carboxamide moiety forms hydrogen bonds with these targets, inhibiting their activity . This interaction is crucial for its biological effects, including antiviral and anticancer activities .
類似化合物との比較
Similar Compounds
1H-indole-3-carbaldehyde: A precursor for synthesizing biologically active molecules.
4,6-dichloro-N-(4,4-dimethylcyclohexyl)-1H-indole-2-carboxamide: Known for its antiviral activity.
N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide: Another antiviral agent.
Uniqueness
6-hydroxy-N,1-dimethylindole-3-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and carboxamide groups enable diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .
特性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC名 |
6-hydroxy-N,1-dimethylindole-3-carboxamide |
InChI |
InChI=1S/C11H12N2O2/c1-12-11(15)9-6-13(2)10-5-7(14)3-4-8(9)10/h3-6,14H,1-2H3,(H,12,15) |
InChIキー |
ALTIHNKZQMTOFA-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=CN(C2=C1C=CC(=C2)O)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Pyridinamine, 6-[(aminooxy)methyl]-](/img/structure/B8605631.png)



![1-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroquinoline-3-carboxylic acid](/img/structure/B8605666.png)




![2-ethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8605704.png)


